molecular formula C16H20N4O2S B2934585 (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone CAS No. 2034479-26-8

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone

Cat. No. B2934585
CAS RN: 2034479-26-8
M. Wt: 332.42
InChI Key: OPHNESYDNWGFGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactants and products, the mechanism of the reaction, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring is a common feature in many biologically active compounds due to its non-planarity and ability to contribute to the stereochemistry of the molecule. It’s often used in drug discovery to explore the pharmacophore space efficiently . The compound could serve as a versatile scaffold for developing new drugs with potential selectivity and efficacy.

Selective Androgen Receptor Modulators (SARMs)

Compounds containing pyrrolidine rings, such as the one you’ve mentioned, have been synthesized as SARMs. These are optimized to affect the androgen receptors selectively, which is crucial for treating conditions like muscle wasting and osteoporosis .

Antimicrobial Agents

The pyridazinone derivatives are known for their wide range of pharmacological activities, including antimicrobial properties. This compound could be investigated for its potential use as an antimicrobial agent, possibly offering a new approach to combat resistant strains of bacteria .

Anticancer Research

Pyridazinone derivatives have shown anticancer activities. The compound’s structure could be modified to target specific cancer cells, making it a valuable asset in the design of new anticancer drugs .

Anti-Inflammatory and Analgesic Applications

Amide derivatives of pyridazinone have been tested for their analgesic and anti-inflammatory activities. The compound could be explored for its potential to act as an analgesic or anti-inflammatory agent, which could lead to the development of new pain management medications .

Cardiovascular Therapeutics

Some pyridazinone derivatives have been tested for their hemodynamic activities, which are crucial in the management of cardiovascular diseases. The compound could be studied for its effects on blood pressure and heart rate, potentially leading to new treatments for hypertension and other cardiovascular conditions .

Safety and Hazards

This involves studying the safety profile of the compound. It includes its toxicity, flammability, environmental impact, and precautions to be taken while handling it .

properties

IUPAC Name

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-11-8-13(23-10-11)16(21)20-7-6-12(9-20)22-15-5-4-14(17-18-15)19(2)3/h4-5,8,10,12H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHNESYDNWGFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone

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